

Application Notes & Protocols for High-Resolution Mass Spectrometry of Cobalamin Derivatives

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Compound of Interest

Compound Name: *Mecobalamin-d3*

Cat. No.: *B1154733*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of cobalamin (Vitamin B12) and its derivatives using high-resolution mass spectrometry (HRMS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted for specific research and drug development applications.

Introduction

Cobalamins are complex organometallic compounds essential for various metabolic processes in humans.^{[1][2]} Their intricate structure and the existence of multiple active forms and derivatives present a significant analytical challenge.^{[1][2]} High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the accurate identification, characterization, and quantification of these vital molecules in diverse matrices such as plasma, dietary supplements, and food products.^{[1][2][3][4]} This document details standardized protocols for sample preparation, chromatographic separation, and mass spectrometric analysis of cobalamin derivatives, along with a summary of key quantitative data.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix. The following are generalized protocols for common matrices. All procedures involving cobalamins should be performed under subdued light to prevent photolytic degradation.[3][4][5]

a) Plasma/Serum Samples:

- Thaw plasma or serum samples at 4°C.[6]
- To a 100 µL aliquot of the sample, add an internal standard (e.g., ¹³C-labeled cyanocobalamin).[6]
- Precipitate proteins by adding 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes.[6]
- For enhanced precipitation, add 100 µL of 0.2 M zinc sulfate solution and vortex.[6]
- Incubate the mixture at -20°C for 10 minutes, followed by centrifugation at 16,000 x g for 10 minutes.[6]
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]

b) Dietary Supplements (Tablets, Capsules):

- Homogenize the tablet or the content of the capsule.
- Weigh a portion of the homogenate and dissolve it in a sodium acetate buffer.[3]
- To release protein-bound cobalamins, add enzymes (e.g., amylase) and incubate in a water bath.[3]
- Centrifuge the sample to pellet insoluble materials.[3]
- Filter the supernatant through a 0.22 µm syringe filter before analysis.[4]

c) Food and Fermented Samples:

- Mix the homogenized sample with an extraction buffer (e.g., 8.3 mM sodium hydroxide and 20.7 mM acetic acid, pH 4.5).[4]

- For starchy samples, add α -amylase and incubate at 37°C.[4]
- Heat the mixture in a boiling water bath for 15 minutes to extract cobalamins.[4]
- Cool the samples in an ice bath and centrifuge to separate the solid and liquid phases.[4]
- The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge if necessary.[7]

Liquid Chromatography

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically employed for the separation of cobalamin derivatives.[3][8][9]

- Column: A C18 reversed-phase column is commonly used (e.g., Waters Atlantis C18, Phenomenex Synergi Fusion-RP).[9]
- Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium formate.[3][10]
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]
- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over the run to elute the more hydrophobic cobalamin derivatives.[4]
- Flow Rate: 0.2 - 0.4 mL/min.
- Column Temperature: 35°C.[4]
- Injection Volume: 1 - 10 μ L.[4][11]

High-Resolution Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for cobalamin analysis.[4][8]

- Ionization Mode: ESI+.

- Scan Mode: Full scan for identification and targeted MS/MS (or Multiple Reaction Monitoring, MRM, for quantitative analysis on triple quadrupole instruments).[4][12]
- Capillary Voltage: 3.5 - 4 kV.[11]
- Source Temperature: 105 - 120°C.
- Desolvation Temperature: 180 - 350°C.[11]
- Collision Gas: Nitrogen or Argon.
- Data Acquisition: Data is acquired over a mass range that encompasses the expected precursor and product ions of the target cobalamin derivatives.

Data Presentation

Quantitative performance data from various studies are summarized in the tables below for easy comparison.

Table 1: Quantitative Performance for Cobalamin Derivatives

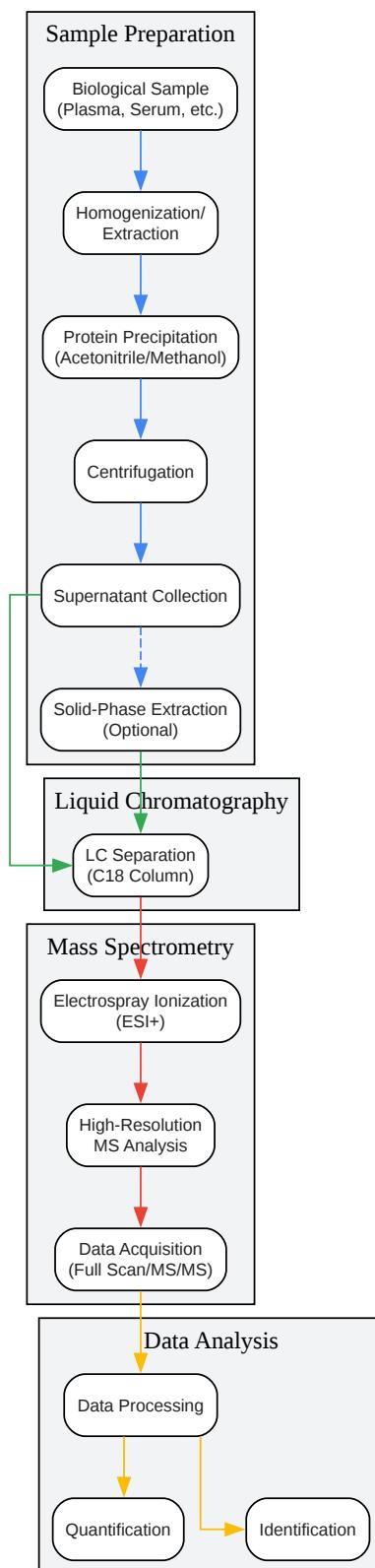
Cobalami						
n Derivativ e	Matrix	Method	Linearity Range	LOD	LOQ	Referenc e
Cyanocobalamin (CN-Cbl)	Serum	LC-MS/MS	20 - 4,000 pmol/L	10 pmol/L	-	[13]
Hydroxocobalamin (OH-Cbl)	Plasma	LC-MS/MS	100 - 2,000 μmol/L	-	-	[12]
Methylcobalamin (Me-Cbl)	Rat Plasma	SPE-HPLC-MS/MS	0.05 - 5 ng/mL	0.01 ng/mL	0.05 ng/mL	[6][14]
Adenosylcobalamin (Ado-Cbl)	Rat Plasma	SPE-HPLC-MS/MS	0.05 - 5 ng/mL	0.01 ng/mL	0.05 ng/mL	[6][14]
2-hydroxypropyl-cobalamin	-	HPLC-ESI-MS/MS	-	-	0.2 pg/μL	[8]
Vitamin B12	Infant Formula	LC-MS/MS	-	0.03 μg/L	0.1 μg/L	[10]

Table 2: Common Precursor and Product Ions for MS/MS Analysis

Cobalamin Derivative	Precursor Ion [M+2H] ²⁺ (m/z)	Product Ions (m/z)	Reference
Cyanocobalamin (CN-Cbl)	678.29	359.1, 147.1	[15]
Hydroxocobalamin (OH-Cbl)	664.7	359.2, 147.3	[12]
Pseudovitamin B12	672.78	348.1, 136.1	[15]

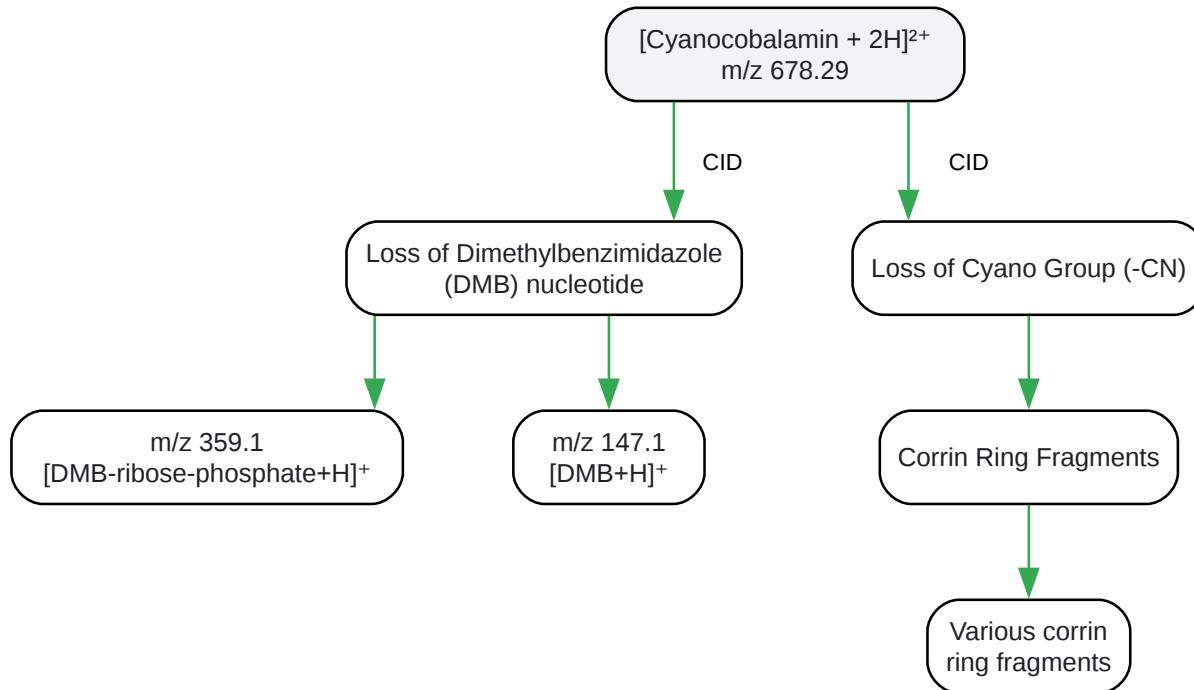
Mandatory Visualizations

Experimental Workflow

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Caption: A generalized workflow for the analysis of cobalamin derivatives.

General Fragmentation Pathway of Cyanocobalamin



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